

An In-depth Technical Guide to Disperse Brown 4 (C16H15BrCl2N4O4)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the disperse dye known as **Disperse Brown 4**, with the molecular formula C16H15BrCl2N4O4. The information presented herein is intended to support research, development, and safety assessment activities related to this compound and similar chemical entities.

Molecular and Chemical Properties

Disperse Brown 4 is a single azo class dye.[1] Its chemical structure and properties are summarized in the tables below. The molecule's identity is well-established through its CAS registry number and IUPAC name.

Table 1: Compound Identification



Identifier	Value
Chemical Name	C.I. Disperse Brown 4
IUPAC Name	2-[4-[(2-bromo-6-chloro-4- nitrophenyl)diazenyl]-3-chloro-N-(2- hydroxyethyl)anilino]ethanol[2][3]
CAS Registry Number	12223-16-4[1][4]
Molecular Formula	C16H15BrCl2N4O4[1][4]
C.I. Number	11152:1[1]

Table 2: Physicochemical Properties

Property	Value
Molecular Weight	478.12 g/mol [1][4]
Density	1.68 g/cm ³ [3][4]
Boiling Point	662.1 °C at 760 mmHg[3][4]
Flash Point	354.2 °C[3][4]
Vapor Pressure	1.96E-18 mmHg at 25°C[4]
Refractive Index	1.663[3][4]
LogP	5.30[3][4]
Appearance	Red-light orange to dark red-light brown powder[1][5]

While specific experimental spectroscopic data for **Disperse Brown 4** is not readily available in the public domain, characteristic spectral features can be predicted based on its structure.

Table 3: Predicted Spectroscopic Data



Technique	Predicted Features
¹ H-NMR	Aromatic protons in the range of 7-8.5 ppm. Signals for the N-CH ₂ and O-CH ₂ protons of the hydroxyethyl groups are expected in the 3-4 ppm region. The OH protons will likely appear as a broad singlet.
¹³ C-NMR	Aromatic carbons in the range of 110-160 ppm. Signals for the aliphatic carbons of the hydroxyethyl groups are expected around 50-70 ppm.
FT-IR	Characteristic peaks for N-H stretching (around 3300-3500 cm ⁻¹), C-H stretching (aromatic and aliphatic), N=N stretching (azo group, around 1400-1450 cm ⁻¹), C-N stretching, and strong peaks for the nitro group (NO ₂) asymmetric and symmetric stretching (around 1500-1570 cm ⁻¹ and 1300-1380 cm ⁻¹ , respectively).[6]
UV-Vis	Strong absorption bands in the visible region, characteristic of azo dyes, which are responsible for its color.[1][5] The exact λmax would depend on the solvent and pH.

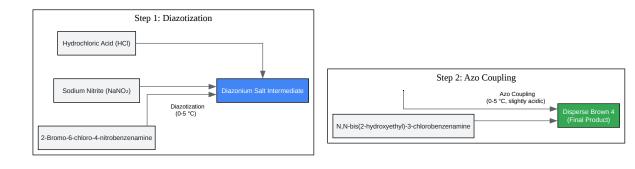
Synthesis and Manufacturing

The primary manufacturing method for **Disperse Brown 4** is through a diazo coupling reaction. [1][5] This involves two main stages: the diazotization of a primary aromatic amine and the subsequent coupling with an electron-rich partner.

Synthesis Pathway

The synthesis of **Disperse Brown 4** involves the diazotization of 2-Bromo-6-chloro-4-nitrobenzenamine, which then acts as the diazonium component. This is followed by coupling with N,N-bis(2-hydroxyethyl)-3-chlorobenzenamine.[1][5]





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Caption: Synthetic workflow for Disperse Brown 4.

Experimental Protocol: Synthesis

The following is a generalized experimental protocol based on standard procedures for azo dye synthesis.

Materials:

- 2-Bromo-6-chloro-4-nitrobenzenamine
- N,N-bis(2-hydroxyethyl)-3-chlorobenzenamine
- Sodium nitrite (NaNO₂)
- Concentrated Hydrochloric Acid (HCl)
- Sodium acetate
- Ice
- Deionized water



Ethanol

Procedure:

Step 1: Diazotization of 2-Bromo-6-chloro-4-nitrobenzenamine

- In a beaker, dissolve a specific molar equivalent of 2-Bromo-6-chloro-4-nitrobenzenamine in a mixture of concentrated hydrochloric acid and water.
- Cool the mixture to 0-5 °C in an ice-salt bath with continuous stirring.
- Prepare a solution of sodium nitrite (a slight molar excess) in cold deionized water.
- Add the sodium nitrite solution dropwise to the cooled amine solution, ensuring the temperature remains below 5 °C.
- Continue stirring for 30 minutes at 0-5 °C to ensure the complete formation of the diazonium salt solution.

Step 2: Azo Coupling

- In a separate beaker, dissolve an equimolar amount of N,N-bis(2-hydroxyethyl)-3-chlorobenzenamine in a dilute aqueous acid solution.
- Cool this solution to 0-5 °C in an ice bath.
- Slowly add the cold diazonium salt solution from Step 1 to the solution of the coupling component with vigorous stirring.
- Maintain the temperature at 0-5 °C and adjust the pH to be slightly acidic using a sodium acetate solution to facilitate the coupling reaction.
- A colored precipitate of Disperse Brown 4 will form. Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the reaction.

Step 3: Isolation and Purification

Collect the precipitated dye by vacuum filtration using a Buchner funnel.



- Wash the filter cake with cold deionized water until the filtrate is neutral.
- The crude dye can be further purified by recrystallization from a suitable solvent, such as an ethanol-water mixture.
- Dry the purified **Disperse Brown 4** in a vacuum oven at a moderate temperature.

Analytical Methodologies

The purity and identity of **Disperse Brown 4** can be determined using modern analytical techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a common and effective method for the analysis of disperse dyes.

Experimental Protocol: Purity and Identity Confirmation by HPLC-MS

This protocol is based on established methods for the analysis of disperse dyes in various matrices.

Instrumentation:

- High-Performance Liquid Chromatograph (HPLC) with a photodiode array (PDA) or UV-Vis detector.
- Mass Spectrometer (MS), such as a triple quadrupole or time-of-flight (TOF) analyzer, with an appropriate ionization source (e.g., electrospray ionization - ESI).

Materials and Reagents:

- **Disperse Brown 4** sample
- HPLC-grade methanol
- HPLC-grade acetonitrile
- HPLC-grade water
- Formic acid or ammonium formate (for mobile phase modification)



Procedure:

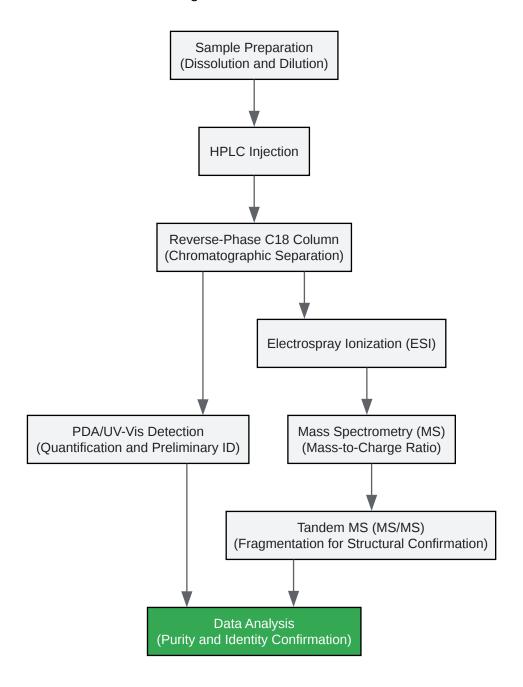
- Sample Preparation: Accurately weigh a small amount of the **Disperse Brown 4** sample and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution.
 Further dilute the stock solution to an appropriate concentration for analysis.
- Chromatographic Separation:
 - Column: A C18 reverse-phase column is typically used.
 - Mobile Phase: A gradient elution is often employed, starting with a higher proportion of aqueous phase (e.g., water with 0.1% formic acid) and gradually increasing the organic phase (e.g., acetonitrile or methanol).
 - Flow Rate: A typical flow rate is between 0.2 and 1.0 mL/min.
 - Injection Volume: 5-20 μL.
 - Detection: Monitor the elution profile using the PDA/UV-Vis detector at the wavelength of maximum absorbance for **Disperse Brown 4**.
- Mass Spectrometric Analysis:
 - Ionization: Use positive or negative ESI mode, depending on which provides better sensitivity for the analyte.
 - Mass Range: Scan a mass range that includes the expected molecular ion of **Disperse** Brown 4 (m/z for [M+H]⁺ or [M-H]⁻).
 - Fragmentation (MS/MS): For structural confirmation, perform fragmentation of the parent ion to obtain a characteristic fragmentation pattern.

Data Analysis:

Confirm the identity of Disperse Brown 4 by its retention time and the mass-to-charge ratio
of its molecular ion.



 Assess the purity of the sample by integrating the peak area of the main compound and any impurities detected in the chromatogram.



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Caption: Analytical workflow for Disperse Brown 4.

Toxicological and Biological Information

A comprehensive toxicological profile for **Disperse Brown 4** is not extensively documented in the public literature. However, an assessment of its potential hazards can be inferred from the



toxicology of its precursors and the general properties of azo dyes.

Toxicology of Precursors

- 2-Bromo-6-chloro-4-nitrobenzenamine (CAS: 99-29-6): This compound is classified as toxic if swallowed or in contact with skin. It also causes skin and serious eye irritation and may cause respiratory irritation.
- N,N-bis(2-hydroxyethyl)-3-chlorobenzenamine (CAS: 92-99-9): This precursor is reported to be toxic if swallowed and causes skin irritation and serious eye damage.[7] It may also cause respiratory irritation.[7]

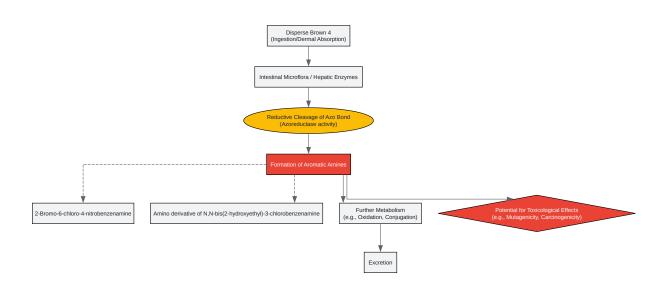
Given the toxicity of its precursors, **Disperse Brown 4** should be handled with appropriate safety precautions, including the use of personal protective equipment to avoid skin and eye contact, inhalation, and ingestion.

Metabolism of Azo Dyes

Specific signaling pathways for **Disperse Brown 4** have not been identified in the available literature. However, the metabolic fate of azo dyes, in general, is of toxicological significance. Azo dyes can undergo reductive cleavage of the azo bond (-N=N-) to form aromatic amines.[8] [9][10] This biotransformation can be carried out by intestinal microflora and, to some extent, by hepatic enzymes.[8][10]

The aromatic amines produced upon metabolism may be more toxic than the parent dye molecule. Some aromatic amines are known to be mutagenic or carcinogenic. Therefore, a key consideration in the safety assessment of any azo dye is the identity and toxicity of its potential metabolic breakdown products.





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Caption: General metabolic pathway of azo dyes.

Conclusion

Disperse Brown 4 (C16H15BrCl2N4O4) is a well-characterized azo dye with established synthetic and analytical methodologies. While specific biological activity and signaling pathway data are limited, a preliminary toxicological assessment based on its precursors and the general metabolism of azo dyes suggests that the compound should be handled with care. For professionals in drug development, the potential for this molecule and its metabolites to interact with biological systems warrants further investigation, particularly concerning its toxicological



profile. The information and protocols provided in this guide serve as a foundational resource for further research and development involving **Disperse Brown 4**.

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